molecular formula C11H19N3 B2967806 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine CAS No. 1337180-70-7

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

Cat. No. B2967806
CAS RN: 1337180-70-7
M. Wt: 193.294
InChI Key: JOCZWXSAKIDFET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine involves several methods, including catalytic asymmetric synthesis . Researchers have explored various approaches to access enantiopure primary amines, which are valuable building blocks for pharmaceuticals and natural compounds. Notably, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as a straightforward method for obtaining chiral primary amines .

Scientific Research Applications

1. Catalysis in Organic Synthesis

  • Amination Reactions : This compound is used in amination reactions of aryl halides, facilitated by copper catalysis, showing high yields and chemoselectivity (Lang et al., 2001). Similarly, amination of polyhalopyridines using a palladium-Xantphos complex is another application, yielding high chemoselectivity (Ji et al., 2003).

2. Photoredox Catalysis

  • Formation of C(sp3)–C(sp) and C(sp3)–C(sp2) Bonds : Metal-free photoredox strategy using primary amine derivatives, including 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, is employed for bond formation in organic synthesis (Ociepa et al., 2018). Additionally, the visible-light-mediated utilization of α-aminoalkyl radicals in the addition to electron-deficient alkenes is another application in photoredox catalysis (Miyake et al., 2012).

3. Polymer Science and Biomedical Applications

  • Degradable Poly(β-amino esters) : Research has been conducted on the synthesis and characterization of poly(β-aminoesters) using secondary amines like this compound. These polymers have potential applications in biomedical fields, including drug delivery systems (Lynn and Langer, 2000).

4. Dye and Sensor Development

  • Fluorescent Probe Development : The compound has been used in the synthesis of 3-AminoBODIPY derivatives, serving as a colorimetric and fluorescent pH probe for alkaline pH ranges (Zhang et al., 2016).

5. Coordination Chemistry

  • Iron and Cobalt Complexes : The compound is involved in the synthesis and coordination chemistry of iron and cobalt complexes, particularly in ligand design for diastereoselectivity and anion binding (Telfer et al., 2003).

properties

IUPAC Name

5-(1-aminoethyl)-N,N-diethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-4-14(5-2)11-7-6-10(8-13-11)9(3)12/h6-9H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCZWXSAKIDFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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